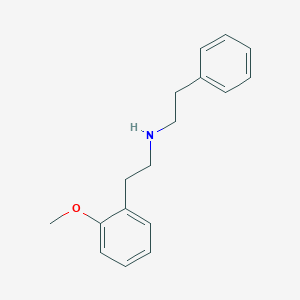
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine, also known as methoxyphenylethylamine (MPEA), is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. In
Wirkmechanismus
MPEA acts as a partial agonist at the serotonin and dopamine receptors, which leads to the activation of these receptors and the subsequent release of neurotransmitters. This activation can have various effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPEA has also been shown to have antioxidant properties, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPEA in lab experiments is its ability to selectively target serotonin and dopamine receptors, which can be useful in the study of these receptors and their signaling pathways. However, one limitation of using MPEA is its potential for abuse and its psychoactive effects, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of MPEA. One direction is the further exploration of its potential use as a tool in the study of receptor binding and signal transduction pathways. Another direction is the study of its potential therapeutic applications, particularly in the treatment of depression and other mood disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of MPEA, making it more useful for scientific research.
Synthesemethoden
MPEA can be synthesized using various methods, including the reductive amination of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetaldehyde with 2-phenylethylamine. Another method involves the reaction of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetonitrile with lithium aluminum hydride, followed by the reaction with 2-phenylethylamine. The purity and yield of MPEA can be improved by using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MPEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. MPEA has also been studied for its potential use as a tool in the study of receptor binding and signal transduction pathways.
Eigenschaften
Produktname |
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
N-[2-(2-methoxyphenyl)ethyl]-2-phenylethanamine |
InChI |
InChI=1S/C17H21NO/c1-19-17-10-6-5-9-16(17)12-14-18-13-11-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |
InChI-Schlüssel |
IINRVUOFPZEXKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)




![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)